Cas no 319474-34-5 (4-iodo-1H-pyrrolo[2,3-b]pyridine)
![4-iodo-1H-pyrrolo[2,3-b]pyridine structure](https://ja.kuujia.com/scimg/cas/319474-34-5x500.png)
4-iodo-1H-pyrrolo[2,3-b]pyridine 化学的及び物理的性質
名前と識別子
-
- 4-Iodo-7-azaindole
- 1H-Pyrrolo[2,3-b]pyridine, 4-iodo-
- 4-Iodo-1H-pyrrolo[2,3-b]pyridine
- A875757
- DTXSID40619271
- SCHEMBL306661
- 4-Iodo-1H-pyrrolo[2,3-b]pyridine, AldrichCPR
- DS-0358
- FT-0648955
- SY029963
- MFCD08272234
- EN300-97047
- AKOS015853688
- AM20061743
- CS-0003993
- J-515567
- BCP09440
- 319474-34-5
- PCHGYPNRADCIKG-UHFFFAOYSA-N
- STL555761
- DB-011363
- BBL101964
- 4-iodo-1H-pyrrolo[2,3-b]pyridine
-
- MDL: MFCD08272234
- インチ: InChI=1S/C7H5IN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10)
- InChIKey: PCHGYPNRADCIKG-UHFFFAOYSA-N
- ほほえんだ: IC1=C2C=CNC2=NC=C1
計算された属性
- せいみつぶんしりょう: 243.95000
- どういたいしつりょう: 243.95
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 28.7A^2
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 2.082
- ゆうかいてん: No data available
- ふってん: No data available
- フラッシュポイント: No data available
- 屈折率: 1.788
- PSA: 28.68000
- LogP: 2.16750
4-iodo-1H-pyrrolo[2,3-b]pyridine セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H302-H315-H318-H335
- 警告文: P261-P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-37/38-41
- セキュリティの説明: 26-39
-
危険物標識:
- ちょぞうじょうけん:貯蔵温度2〜8℃
- 危険レベル:IRRITANT
4-iodo-1H-pyrrolo[2,3-b]pyridine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-iodo-1H-pyrrolo[2,3-b]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB01433-25G |
4-iodo-1H-pyrrolo[2,3-b]pyridine |
319474-34-5 | 97% | 25g |
¥ 2,877.00 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1029399-250mg |
4-Iodo-1H-pyrrolo[2,3-b]pyridine |
319474-34-5 | 98% | 250mg |
¥79.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1029399-25g |
4-Iodo-1H-pyrrolo[2,3-b]pyridine |
319474-34-5 | 98% | 25g |
¥2454.00 | 2024-08-02 | |
eNovation Chemicals LLC | D520197-1g |
4-Iodo-7-azaindole |
319474-34-5 | 97% | 1g |
$900 | 2024-05-24 | |
eNovation Chemicals LLC | D783645-5g |
4-IODO-7-AZAINDOLE |
319474-34-5 | 97% | 5g |
$550 | 2024-06-05 | |
abcr | AB263424-1 g |
4-Iodo-1H-pyrrolo[2,3-b]pyridine; . |
319474-34-5 | 1 g |
€124.60 | 2023-07-20 | ||
abcr | AB263424-25 g |
4-Iodo-1H-pyrrolo[2,3-b]pyridine; . |
319474-34-5 | 25g |
€731.90 | 2022-06-11 | ||
Enamine | EN300-97047-1.0g |
4-iodo-1H-pyrrolo[2,3-b]pyridine |
319474-34-5 | 95% | 1g |
$40.0 | 2023-06-03 | |
Enamine | EN300-97047-0.25g |
4-iodo-1H-pyrrolo[2,3-b]pyridine |
319474-34-5 | 95% | 0.25g |
$20.0 | 2023-06-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB01433-5G |
4-iodo-1H-pyrrolo[2,3-b]pyridine |
319474-34-5 | 97% | 5g |
¥ 957.00 | 2023-04-13 |
4-iodo-1H-pyrrolo[2,3-b]pyridine 関連文献
-
Shanshan Liu,Heng Yang,Lin-Yu Jiao,Jian-Hua Zhang,Chen Zhao,Yangmin Ma,Xiufang Yang Org. Biomol. Chem. 2019 17 10073
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4-iodo-1H-pyrrolo[2,3-b]pyridineに関する追加情報
Introduction to 4-iodo-1H-pyrrolo[2,3-b]pyridine (CAS No. 319474-34-5)
4-iodo-1H-pyrrolo[2,3-b]pyridine, identified by its Chemical Abstracts Service (CAS) number 319474-34-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyrrolopyridine class, a structural motif widely recognized for its biological activity and utility in drug design. The presence of an iodine substituent at the 4-position enhances its reactivity, making it a valuable intermediate in synthetic chemistry and a promising scaffold for developing novel therapeutic agents.
The pyrrolo[2,3-b]pyridine core is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. This unique arrangement imparts distinct electronic and steric properties to the molecule, which can be exploited to modulate its interactions with biological targets. The iodine atom, being a halogen, introduces electrophilic characteristics that facilitate various chemical transformations, including cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the synthesis of intricate pharmacophores.
Recent advancements in medicinal chemistry have highlighted the potential of 4-iodo-1H-pyrrolo[2,3-b]pyridine as a key building block for small-molecule drug discovery. Its structural features make it an attractive candidate for targeting a variety of biological processes, including enzyme inhibition and receptor binding. For instance, studies have demonstrated its utility in developing inhibitors of kinases and other protein targets involved in cancer and inflammatory diseases. The halogenated pyrrolopyridines exhibit favorable pharmacokinetic properties, such as good solubility and metabolic stability, which are critical for drug candidates entering clinical development.
One of the most compelling aspects of 4-iodo-1H-pyrrolo[2,3-b]pyridine is its versatility in medicinal chemistry applications. Researchers have leveraged its reactivity to generate libraries of derivatives with tailored biological activities. For example, modifications at the 1-position or other positions on the core scaffold can lead to compounds with enhanced potency or selectivity against specific disease-related targets. The ability to rapidly prototype new analogs using this intermediate has accelerated the discovery pipeline for novel therapeutics.
The synthesis of 4-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include cyclization reactions followed by halogenation at the desired position. Advances in catalytic methods have further refined these processes, improving yields and reducing environmental impact. The efficiency of these synthetic strategies underscores the compound's practicality as a pharmaceutical intermediate.
In addition to its role in drug discovery, 4-iodo-1H-pyrrolo[2,3-b]pyridine has found applications in materials science and agrochemical research. Its structural motifs are reminiscent of natural products and bioactive molecules, making it a valuable scaffold for designing compounds with specialized functions. For instance, derivatives of this compound have been explored as precursors for organic semiconductors and ligands in coordination chemistry.
The growing interest in 4-iodo-1H-pyrrolo[2,3-b]pyridine is reflected in the increasing number of patents and scientific publications reporting its use in synthetic methodologies and biological assays. Collaborative efforts between academia and industry have further propelled its adoption as a standard tool in medicinal chemistry research. As our understanding of its properties expands, new applications are likely to emerge, solidifying its position as a cornerstone compound in modern chemical biology.
Looking ahead, the future prospects for 4-iodo-1H-pyrrolo[2,3-b]pyridine are promising. Ongoing research aims to uncover novel synthetic pathways and expand its utility in drug development programs. The integration of computational chemistry and high-throughput screening techniques will likely enhance the efficiency of discovering new derivatives with optimized pharmacological profiles. By leveraging the unique properties of this compound, scientists are poised to make significant strides in addressing unmet medical needs across various therapeutic areas.
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